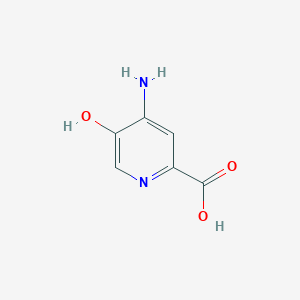

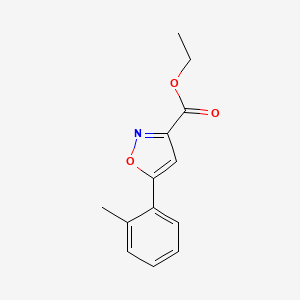

6-メチル-5-ニトロ-2-オキソ-1,2-ジヒドロピリジン-3-カルボン酸

説明

2-Oxo-1,2-dihydropyridine-3-carboxylic acid derivatives are known to have a wide spectrum of biological activity . They are prepared by the reaction of Meldrum’s acid with triethyl orthoformate and aniline, and they react with active methylene nitriles . These derivatives are useful as drug precursors or perspective ligands .

Synthesis Analysis

The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline . This reaction affords the desired derivatives, which are then used in various applications .

Chemical Reactions Analysis

The chemical reactions involving 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives include their reaction with active methylene nitriles . This reaction is useful in the synthesis of these derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, are as follows: It has a molecular weight of 153.13500, a density of 1.381g/cm3, and a boiling point of 329.6ºC at 760mmHg . Its molecular formula is C7H7NO3 .

科学的研究の応用

抗菌および抗癌評価

6-メチル-5-ニトロ-2-オキソ-1,2-ジヒドロピリジン-3-カルボン酸は、その抗菌および抗癌特性について合成および評価されており、QSAR研究がその有効性を理解するために実施されています .

遺伝子サイレンシングアプリケーション

研究には、低コストのマイクロフルイディック遺伝子合成の開発と、遺伝子サイレンシングのためのコンフォメーション的に固定されたヌクレオチド間の中性リンケージの影響の研究が含まれています .

医薬品アプリケーション

この化合物を含む1,4-ジヒドロピリジン誘導体は、医薬品用途、特に薬理学的用途のための構造および機能的修飾において、その多様な医薬品用途で注目されています .

抗腫瘍および触媒活性

研究者らは、この化合物と錯体を合成してトランスメタル化および抗菌活性を発揮させていますが、最近の研究では、その抗腫瘍および触媒活性も調査されています .

金属錯体形成

この化合物は、ピリドン部分から誘導された新規なアゾリガンドで一連の金属錯体を調製するために使用されており、配位化学における有用性を示しています .

Safety and Hazards

The safety and hazards associated with 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid include skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid inhalation of dust/vapor and contact with skin and eyes .

生化学分析

Biochemical Properties

6-Methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as those involved in oxidative stress responses. For instance, it can inhibit the activity of nitric oxide synthase, thereby reducing the production of nitric oxide, a reactive nitrogen species involved in inflammation and cellular signaling . Additionally, 6-Methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid interacts with proteins involved in cellular metabolism, potentially affecting metabolic pathways and energy production .

Cellular Effects

The effects of 6-Methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those related to inflammation and oxidative stress. By inhibiting nitric oxide synthase, it reduces the levels of nitric oxide, thereby modulating inflammatory responses . Furthermore, 6-Methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid can affect gene expression by altering the activity of transcription factors involved in stress responses . This modulation of gene expression can lead to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, 6-Methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, by binding to the active site of nitric oxide synthase, it prevents the enzyme from catalyzing the production of nitric oxide . This binding interaction is facilitated by the nitro and carboxylic acid groups, which form hydrogen bonds and electrostatic interactions with the enzyme’s active site residues . Additionally, 6-Methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid can induce changes in gene expression by affecting transcription factors and signaling pathways involved in cellular stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid have been studied over time to understand its stability and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in the formation of by-products that may affect its biological activity . Long-term studies have shown that continuous exposure to 6-Methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid can lead to sustained inhibition of nitric oxide production and modulation of inflammatory responses .

Dosage Effects in Animal Models

The effects of 6-Methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid vary with different dosages in animal models. At low doses, this compound has been shown to effectively reduce inflammation and oxidative stress without causing significant adverse effects . At higher doses, it can lead to toxicity, manifesting as liver and kidney damage in animal models . The threshold for these toxic effects varies depending on the species and the duration of exposure, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

6-Methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid is involved in several metabolic pathways, primarily those related to oxidative stress and inflammation. This compound interacts with enzymes such as nitric oxide synthase and superoxide dismutase, affecting the production of reactive oxygen and nitrogen species . These interactions can lead to changes in metabolic flux and the levels of metabolites involved in cellular stress responses . Additionally, 6-Methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid can influence the activity of enzymes involved in energy production, potentially affecting cellular metabolism .

Transport and Distribution

The transport and distribution of 6-Methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with organic anion transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation . The distribution of 6-Methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid within tissues is influenced by its affinity for different cell types and its ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of 6-Methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in cellular stress responses . Additionally, it can be transported into the nucleus, where it affects gene expression by modulating the activity of transcription factors . The localization of 6-Methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid is influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments .

特性

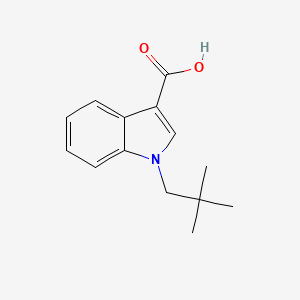

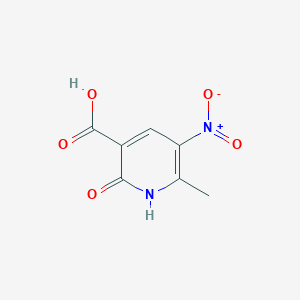

IUPAC Name |

6-methyl-5-nitro-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c1-3-5(9(13)14)2-4(7(11)12)6(10)8-3/h2H,1H3,(H,8,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVZYXLETRLZFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650109 | |

| Record name | 6-Methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89795-73-3 | |

| Record name | 6-Methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2,6-Dichlorophenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B1630209.png)

![1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1630210.png)

![2-(3,5-Di-tert-Butylphenyl)oxazolo[4,5-b]pyridine](/img/structure/B1630220.png)

![2-(3-Methoxy-2-methylphenyl)oxazolo[4,5-b]pyridine](/img/structure/B1630221.png)

![2,3-Dihydro-1h-pyrrolo[3,4-c]pyridine-6-carboxylic acid](/img/structure/B1630227.png)